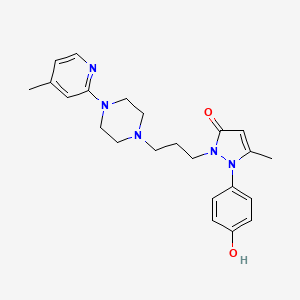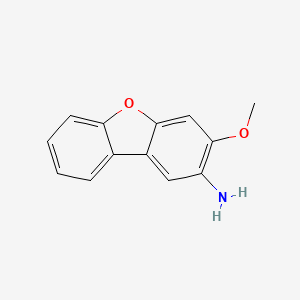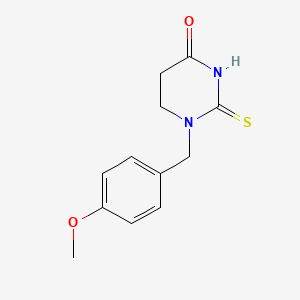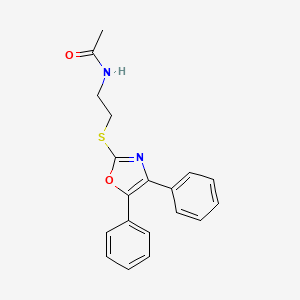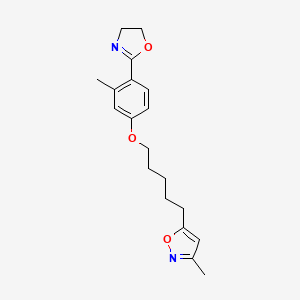
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- is a synthetic organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its complex structure, which includes a dihydro-2-oxazolyl group and a methylphenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Dihydro-2-oxazolyl Group: This step involves the reaction of the isoxazole intermediate with a suitable dihydro-2-oxazolyl precursor under controlled conditions.
Introduction of the Methylphenoxy Group: The final step includes the etherification of the intermediate with 3-methylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for large-scale etherification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogens or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The dihydro-2-oxazolyl group may interact with enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole, 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl): This compound has a similar isoxazole core but differs in the substituents attached to the phenoxy group.
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl-: Another similar compound with variations in the substituents on the phenoxy group.
Uniqueness
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dihydro-2-oxazolyl and methylphenoxy groups allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105639-03-0 |
|---|---|
Formule moléculaire |
C19H24N2O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-3-methylphenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H24N2O3/c1-14-12-16(7-8-18(14)19-20-9-11-23-19)22-10-5-3-4-6-17-13-15(2)21-24-17/h7-8,12-13H,3-6,9-11H2,1-2H3 |
Clé InChI |
FGPKIAZDSBSXGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCCCCCC2=CC(=NO2)C)C3=NCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)



